molecular formula C12H22N2O5 B15128234 N5-Boc-N2-acetyl-L-ornithine

N5-Boc-N2-acetyl-L-ornithine

Cat. No.: B15128234
M. Wt: 274.31 g/mol
InChI Key: REKZTRVLOJZVPW-UHFFFAOYSA-N
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Description

N5-Boc-N2-acetyl-L-ornithine is a derivative of L-ornithine, an amino acid that plays a crucial role in the urea cycle. This compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group at the N5 position and an acetyl group at the N2 position. It is commonly used in peptide synthesis and as an intermediate in the production of various pharmaceuticals and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-Boc-N2-acetyl-L-ornithine typically involves the protection of the amino groups of L-ornithine. The process begins with the acetylation of the N2 position using acetic anhydride or acetyl chloride under basic conditions. Subsequently, the N5 position is protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction conditions often involve mild temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to meet the standards required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N5-Boc-N2-acetyl-L-ornithine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary products formed from these reactions include deprotected L-ornithine, various peptides, and modified amino acids, depending on the specific reagents and conditions used .

Scientific Research Applications

N5-Boc-N2-acetyl-L-ornithine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in studies of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of peptide-based therapeutics.

    Industry: Utilized in the production of pharmaceuticals and as a reagent in biochemical assays.

Mechanism of Action

The mechanism of action of N5-Boc-N2-acetyl-L-ornithine is primarily related to its role as a protected amino acid derivative. The Boc and acetyl groups protect the amino functionalities during chemical reactions, allowing for selective modifications. Upon deprotection, the free amino groups can participate in various biochemical processes, including enzyme catalysis and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

    N5-Acetyl-L-ornithine: Similar structure but lacks the Boc protecting group.

    N2-Acetyl-L-lysine: Another acetylated amino acid with similar protective functionalities.

    Nα-Acetyl-L-ornithine: Differently acetylated derivative of L-ornithine.

Uniqueness

N5-Boc-N2-acetyl-L-ornithine is unique due to the presence of both Boc and acetyl protecting groups, which provide enhanced stability and selectivity in chemical reactions. This dual protection allows for more complex synthetic routes and the production of highly specific peptides and intermediates .

Properties

Molecular Formula

C12H22N2O5

Molecular Weight

274.31 g/mol

IUPAC Name

2-acetamido-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C12H22N2O5/c1-8(15)14-9(10(16)17)6-5-7-13-11(18)19-12(2,3)4/h9H,5-7H2,1-4H3,(H,13,18)(H,14,15)(H,16,17)

InChI Key

REKZTRVLOJZVPW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CCCNC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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